molecular formula C24H29NO5S B2965048 3,4,5-triethoxy-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide CAS No. 1396716-31-6

3,4,5-triethoxy-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide

Cat. No. B2965048
CAS RN: 1396716-31-6
M. Wt: 443.56
InChI Key: SHKPNMVYTHNHIT-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide, also known as TFB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFB belongs to the class of benzamide derivatives, which are known to exhibit various biological activities such as anticancer, antiviral, and antifungal properties.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is not fully understood. However, it has been suggested that 3,4,5-triethoxy-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. 3,4,5-triethoxy-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide has also been found to inhibit the growth of cancer cells by blocking the cell cycle at the G2/M phase. The antiviral activity of 3,4,5-triethoxy-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is believed to be due to its ability to inhibit viral replication. 3,4,5-triethoxy-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide has been shown to inhibit the expression of viral genes and reduce the production of infectious virus particles. The antifungal activity of 3,4,5-triethoxy-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is thought to be due to its ability to disrupt fungal cell membrane integrity.
Biochemical and Physiological Effects:
3,4,5-triethoxy-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 3,4,5-triethoxy-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide can induce apoptosis in cancer cells, inhibit viral replication, and disrupt fungal cell membrane integrity. In addition, 3,4,5-triethoxy-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide has been found to modulate the expression of various genes involved in cancer progression and viral infection. However, the exact biochemical and physiological effects of 3,4,5-triethoxy-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide in vivo are yet to be fully elucidated.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,4,5-triethoxy-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide in lab experiments is its potent anticancer, antiviral, and antifungal activities. 3,4,5-triethoxy-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide has also been found to exhibit low toxicity towards normal cells, making it a promising candidate for further development. However, one of the limitations of using 3,4,5-triethoxy-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide in lab experiments is its limited solubility in aqueous solutions. This can make it challenging to administer 3,4,5-triethoxy-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide in vivo and may require the use of alternative delivery methods.

Future Directions

There are several future directions for the study of 3,4,5-triethoxy-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide. One of the areas of research could be to investigate the in vivo efficacy and toxicity of 3,4,5-triethoxy-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide in animal models. Additionally, the development of 3,4,5-triethoxy-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide analogs with improved solubility and potency could be explored. Another area of research could be to investigate the potential of 3,4,5-triethoxy-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide in combination with other anticancer, antiviral, or antifungal agents to enhance their therapeutic efficacy. Finally, the development of novel drug delivery systems for 3,4,5-triethoxy-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide could be explored to improve its bioavailability and therapeutic efficacy.

Synthesis Methods

3,4,5-triethoxy-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide can be synthesized using a multi-step reaction process. The synthesis begins with the reaction of 3,4,5-trimethoxybenzaldehyde with furfurylamine to form the intermediate product. The intermediate product is then reacted with 2-(thiophen-2-yl)ethylamine in the presence of a coupling agent to obtain the final product, 3,4,5-triethoxy-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide. The purity of the synthesized 3,4,5-triethoxy-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide can be confirmed using various analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC).

Scientific Research Applications

3,4,5-triethoxy-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. 3,4,5-triethoxy-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide has also been found to possess antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). Additionally, 3,4,5-triethoxy-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide has demonstrated antifungal activity against Candida albicans.

properties

IUPAC Name

3,4,5-triethoxy-N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO5S/c1-4-27-21-15-18(16-22(28-5-2)23(21)29-6-3)24(26)25(17-19-9-7-13-30-19)12-11-20-10-8-14-31-20/h7-10,13-16H,4-6,11-12,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKPNMVYTHNHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N(CCC2=CC=CS2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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